molecular formula C15H14Cl2O4 B8275077 Ethyl 6,7-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Ethyl 6,7-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Cat. No. B8275077
M. Wt: 329.2 g/mol
InChI Key: FPXVIWFJDDWRQP-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

Concentrated H2SO4 (52.5 mL, 621 mmol) was added dropwise via an addition funnel to diethyl 2-(2-(3,4-dichlorophenyl)-2-methylpropanoyl)malonate (11.66 g, 31.1 mmol) cooled to 0° C. The reaction mixture was allowed to slowly warm to ambient temperature and then poured into a beaker of ice, diluted with 200 mL of EtOAc, added to a separatory funnel, partitioned with water, washed 2 times with 50 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (9.61 g) as a white amorphous solid. MS (m/z)=329 (M+H)+.
Name
Quantity
52.5 mL
Type
reactant
Reaction Step One
Quantity
11.66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[C:9]([C:14]([CH3:29])([CH3:28])[C:15]([CH:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:18]([O:20]CC)=O)=[O:16])[CH:10]=[CH:11][C:12]=1[Cl:13]>CCOC(C)=O>[Cl:13][C:12]1[CH:11]=[C:10]2[C:9](=[CH:8][C:7]=1[Cl:6])[C:14]([CH3:29])([CH3:28])[C:15](=[O:16])[C:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:18]2[OH:20]

Inputs

Step One
Name
Quantity
52.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
11.66 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature
ADDITION
Type
ADDITION
Details
poured into a beaker of ice
ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed 2 times with 50 mL of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=C(C(C(C2=CC1Cl)(C)C)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.61 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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